1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-

Catalog No.
S11236257
CAS No.
288258-62-8
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-

CAS Number

288258-62-8

Product Name

1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-

IUPAC Name

2-(cyclopropanecarbonyl)cyclohexane-1,3-dione

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h6,9H,1-5H2

InChI Key

DYVQTUZCXQZYGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2CC2

1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- is an organic compound characterized by the molecular formula C9H12O2C_9H_{12}O_2. It belongs to the class of cyclohexanediones and is notable for its structural features, including a cyclopropylcarbonyl group attached to the 2-position of the cyclohexanedione framework. This compound exhibits a colorless appearance and is primarily studied for its chemical reactivity and potential biological applications.

Typical of diketones. It reacts with nucleophiles, such as alcohols, under acidic conditions to form corresponding alkoxydiones. The compound may also participate in Michael addition reactions due to the presence of electrophilic carbonyl groups. Additionally, it can be converted into derivatives through alkylation or acylation processes.

Synthesis of 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- can be achieved through several methods:

  • Direct Acylation: Starting from 1,3-cyclohexanedione, acylation with cyclopropanecarbonyl chloride can yield the desired compound.
  • Cyclization Reactions: Utilizing intermediates derived from other diketones and cyclopropanecarbonyl compounds can facilitate the formation of this compound through cyclization.
  • Reagent-Based Methods: Employing reagents such as potassium carbonate in acetonitrile has been reported for synthesizing acylated cyclic diketones .

1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- may find applications in several fields:

  • Agriculture: As a potential herbicide or plant growth regulator due to its structural similarity to known herbicidal compounds.
  • Pharmaceuticals: Its derivatives could serve as leads in drug discovery and development due to their biological activity.
  • Chemical Synthesis: Used as an intermediate in organic synthesis for producing more complex molecules.

Several compounds share structural similarities with 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-CyclohexanedioneTwo keto groups on a cyclohexane ringBasic structure without substituents
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)Two methyl groups at position fiveKnown reagent in organic synthesis
2-Allyl-1,3-cyclohexanedioneAllyl group at position twoExhibits different reactivity patterns
CycloxydimHerbicide derived from cyclohexanedioneSpecifically designed for agricultural use

The uniqueness of 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- lies in its specific substituents that may impart distinct chemical reactivity and biological properties compared to these similar compounds. Further research could reveal new applications and functionalities based on its unique structure.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

UNII

YZ6YE7RC3S

Dates

Last modified: 08-08-2024

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